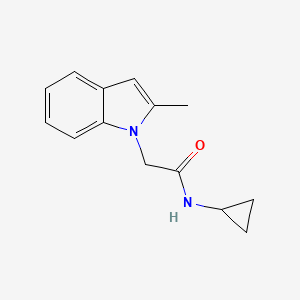
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s, and its use has become increasingly popular in recent years. MDPV is known for its powerful stimulant effects, and it has been linked to a number of adverse health effects, including addiction, psychosis, and even death.
Wirkmechanismus
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's stimulant effects, as well as its potential for addiction.
Biochemical and Physiological Effects:
The use of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been linked to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, behavior, and cognitive function. These effects can be both acute and long-term, and may lead to a range of health problems if left untreated.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has several advantages as a research tool, including its potent and specific effects on the brain and its ability to induce addiction-like behaviors in animal models. However, its potential for abuse and addiction, as well as its limited availability, can make it difficult to use in certain research contexts.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, including further investigation into its mechanisms of action, its potential as a treatment for addiction and other neurological disorders, and its effects on different populations and demographics. Additionally, researchers may seek to develop new analogs and derivatives of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone that could have improved therapeutic potential and reduced risk of adverse effects.
Synthesemethoden
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is typically synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and conditions used, but it generally involves the use of organic solvents and specialized equipment. Due to the complexity of the synthesis process, (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is not widely available for commercial use and is primarily used for research purposes.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been the subject of numerous scientific studies over the years, with researchers investigating its effects on the brain and body. Some of the most notable research applications of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone include its use in animal models to study the mechanisms of addiction and its potential as a treatment for certain neurological disorders.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-15-18-7-3-4-8-20(18)23(16)21(24)17-9-11-19(12-10-17)22-13-5-2-6-14-22/h3-4,7-12,16H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMGXZTWDKQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)



![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
